Cas no 90151-01-2 (4-Hydroxy-2-iodobenzaldehyde)

4-Hydroxy-2-iodobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₅IO₂. This compound features both an aldehyde and a hydroxyl group on a benzene ring, with an iodine substituent at the ortho position, making it a versatile intermediate in organic synthesis. Its distinct structure enables applications in cross-coupling reactions, such as Suzuki or Sonogashira couplings, due to the reactivity of the iodine moiety. The hydroxyl group further enhances its utility in derivatization or as a chelating agent. The compound is typically a crystalline solid with moderate stability, requiring storage under inert conditions to prevent degradation. Its high purity and well-defined reactivity profile make it valuable for pharmaceutical and materials research.
4-Hydroxy-2-iodobenzaldehyde structure
4-Hydroxy-2-iodobenzaldehyde structure
Product Name:4-Hydroxy-2-iodobenzaldehyde
CAS No:90151-01-2
MF:C7H5IO2
MW:248.017874479294
MDL:MFCD16999762
CID:793114
Update Time:2025-05-27

4-Hydroxy-2-iodobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-2-iodobenzaldehyde
    • Benzaldehyde, 4-hydroxy-2-iodo-
    • 2-Iodo-4-hydroxybenzaldehyde
    • 4-Hydroxy-2-iodobenzaldehyde (ACI)
    • MDL: MFCD16999762
    • Inchi: 1S/C7H5IO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
    • InChI Key: FSNWAMYECSEIEX-UHFFFAOYSA-N
    • SMILES: O=CC1C(I)=CC(O)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1

Experimental Properties

  • Density: 2.039±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 157-160 ºC
  • Boiling Point: 337.6°C at 760 mmHg
  • Solubility: Slightly soluble (1.4 g/l) (25 º C),

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4-Hydroxy-2-iodobenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Chloroform ,  Water
Reference
The Reimer-Tiemann reaction
Wynberg, Hans; Meijer, Egbert W., Organic Reactions (Hoboken, 1982, 28,

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium chloride Solvents: Acetonitrile ;  10 min, 0 °C
1.2 Reagents: Triethylamine ;  5 min, 0 °C
1.3 18 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
A bright two-photon fluorescent probe for real-time monitoring autophagy in living cells
Jiang, Chuankun; Li, Longchun; Jiang, Jiacheng; Hou, Lilin; Fang, Gemin; et al, Chinese Chemical Letters, 2020, 31(2), 447-450

4-Hydroxy-2-iodobenzaldehyde Raw materials

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4-Hydroxy-2-iodobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:90151-01-2)4-Hydroxy-2-iodobenzaldehyde
Order Number:A860894
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:26
Price ($):625.0
Email:sales@amadischem.com

Additional information on 4-Hydroxy-2-iodobenzaldehyde

Comprehensive Overview of 4-Hydroxy-2-iodobenzaldehyde (CAS No. 90151-01-2): Properties, Applications, and Research Insights

4-Hydroxy-2-iodobenzaldehyde (CAS No. 90151-01-2) is a halogenated aromatic aldehyde with significant relevance in organic synthesis and pharmaceutical research. This compound, characterized by its iodo and hydroxy functional groups, serves as a versatile intermediate in the preparation of complex molecules. Its unique structure enables applications in cross-coupling reactions, ligand design, and bioconjugation, making it a focal point for chemists exploring sustainable synthetic routes and green chemistry.

In recent years, the demand for halogenated benzaldehydes like 4-Hydroxy-2-iodobenzaldehyde has surged due to their role in developing targeted drug delivery systems and fluorescence probes. Researchers are particularly interested in its potential to act as a photoactive moiety in bioimaging applications, aligning with the growing trend of precision medicine. The compound’s iodine atom also facilitates radiolabeling, a technique critical for diagnostic imaging and therapeutic monitoring.

From a structural perspective, 4-Hydroxy-2-iodobenzaldehyde exhibits intriguing electronic effects due to the interplay between its electron-withdrawing aldehyde group and electron-donating hydroxyl group. This duality enhances its reactivity in Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal for constructing biaryl scaffolds in medicinal chemistry. Recent studies highlight its utility in synthesizing antioxidant derivatives, addressing the rising interest in oxidative stress mitigation.

The compound’s solubility in polar solvents like DMSO and methanol further broadens its applicability in high-throughput screening and catalytic systems. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to validate its purity, a critical factor given its use in API (Active Pharmaceutical Ingredient) synthesis. Notably, its stability under ambient conditions ensures ease of handling in industrial settings.

Emerging trends in computational chemistry have spurred investigations into the molecular docking potential of 4-Hydroxy-2-iodobenzaldehyde-based ligands. These studies aim to optimize binding affinity for enzyme inhibitors, particularly in cancer therapeutics and neurodegenerative disease research. The compound’s structure-activity relationships (SAR) are also being explored to design novel antimicrobial agents, responding to the global challenge of antibiotic resistance.

Environmental considerations are another key focus. Researchers are evaluating biodegradation pathways for iodinated aromatics like 4-Hydroxy-2-iodobenzaldehyde to align with EPA guidelines on persistent organic pollutants. Innovations in catalytic degradation and microbial remediation underscore the compound’s role in advancing eco-friendly chemical processes.

In summary, 4-Hydroxy-2-iodobenzaldehyde (CAS No. 90151-01-2) bridges multiple disciplines—from organic synthesis to biomedical engineering. Its adaptability to cutting-edge research and compatibility with sustainable practices position it as a cornerstone in modern chemistry. As industries prioritize efficient synthesis and reduced environmental impact, this compound will likely remain at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:90151-01-2)4-Hydroxy-2-iodobenzaldehyde
A860894
Purity:99%
Quantity:5g
Price ($):625.0
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